REACTION_CXSMILES
|
C([O:3][C:4]([CH2:6][NH:7][C:8](=[S:11])[NH:9][NH2:10])=O)C.[NH3:12]>C(O)C>[C:4]([CH2:6][NH:7][C:8](=[S:11])[NH:9][NH2:10])(=[O:3])[NH2:12]
|
Name
|
|
Quantity
|
8.33 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CNC(NN)=S
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
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Details
|
the reaction mixture is stirred at 25° C. for 22 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The insoluble matter is filtered off
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Type
|
WASH
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Details
|
washed with alcohol (2×25 cc) and ether (2×50 cc)
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Type
|
CUSTOM
|
Details
|
after drying
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)CNC(NN)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |